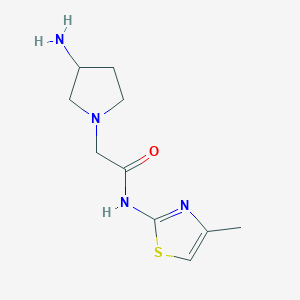
2-(3-aminopyrrolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide
Overview
Description
2-(3-aminopyrrolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C10H16N4OS and its molecular weight is 240.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(3-Aminopyrrolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide, also known by its CAS number 1249652-91-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 240.33 g/mol. It features a pyrrolidine ring and a thiazole moiety, which are significant in enhancing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.33 g/mol |
| CAS Number | 1249652-91-2 |
Biological Activity Overview
The compound exhibits a range of biological activities, primarily in the fields of antimicrobial and anticancer research. The following sections detail specific activities and findings from recent studies.
Antimicrobial Activity
Research has indicated that derivatives containing thiazole moieties often display significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring enhances the compound's ability to disrupt microbial cell functions.
Key Findings:
- Minimum Inhibitory Concentration (MIC): Several thiazole derivatives have demonstrated MIC values lower than standard antibiotics, indicating superior efficacy against resistant strains.
- Mechanism: The antimicrobial action is believed to involve interference with bacterial cell wall synthesis and function.
Anticancer Activity
A pivotal study highlighted the anticancer potential of related compounds, particularly focusing on their effectiveness against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The lead compound identified in this study induced apoptosis and autophagy in cancer cells.
Case Study:
- Compound 6b: This derivative showed high in vitro potency against sensitive and resistant cancer cell lines. It was found to significantly reduce tumor growth in xenograft models in mice.
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Melanoma | 5 | Induction of apoptosis |
| Pancreatic Cancer | 3 | Autophagy induction |
| Chronic Myeloid Leukemia | 4 | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds similar to this structure have been shown to inhibit key enzymes involved in cell proliferation.
- Cell Cycle Modulation: The ability to induce cell cycle arrest contributes to its anticancer properties.
- Synergistic Effects: When combined with other therapeutic agents, it may enhance overall efficacy through synergistic mechanisms.
Properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c1-7-6-16-10(12-7)13-9(15)5-14-3-2-8(11)4-14/h6,8H,2-5,11H2,1H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVGEVQQTFYBLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















